N-(4-chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide N-(4-chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549021-07-8
VCID: VC11835617
InChI: InChI=1S/C17H15ClN4O/c1-10-8-12(4-5-13(10)18)19-17(23)14-6-7-16-20-15(11-2-3-11)9-22(16)21-14/h4-9,11H,2-3H2,1H3,(H,19,23)
SMILES: CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.8 g/mol

N-(4-chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2549021-07-8

Cat. No.: VC11835617

Molecular Formula: C17H15ClN4O

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide - 2549021-07-8

Specification

CAS No. 2549021-07-8
Molecular Formula C17H15ClN4O
Molecular Weight 326.8 g/mol
IUPAC Name N-(4-chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C17H15ClN4O/c1-10-8-12(4-5-13(10)18)19-17(23)14-6-7-16-20-15(11-2-3-11)9-22(16)21-14/h4-9,11H,2-3H2,1H3,(H,19,23)
Standard InChI Key ISVOZXYTKUKDCE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl
Canonical SMILES CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines an imidazo[1,2-b]pyridazine scaffold with a 2-cyclopropyl substituent and an N-(4-chloro-3-methylphenyl)carboxamide group. The imidazopyridazine core consists of a five-membered imidazole ring fused to a six-membered pyridazine ring, creating a planar heteroaromatic system. Key substituents include:

  • Cyclopropyl group: Introduces steric hindrance and modulates electronic properties.

  • 4-Chloro-3-methylphenyl carboxamide: Enhances lipophilicity and target binding via halogen bonding .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆ClN₅O
Molecular Weight353.81 g/mol
IUPAC NameN-(4-chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
SMILESClC1=C(C=CC(=C1)C)NC(=O)C2=CN3C(=NC=C3N=C2)C4CC4

The InChIKey (NKPBVJKPHXFCGK-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for receptor interactions .

Physicochemical Properties

  • Solubility: Low aqueous solubility (logP ≈ 3.2) due to aromatic and cyclopropyl groups, necessitating formulation aids for in vivo delivery .

  • Stability: Resists hydrolysis under physiological pH but degrades under strong acidic conditions (pH < 2) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step protocols to construct the imidazopyridazine core and introduce substituents:

  • Core Formation: Condensation of 3-aminopyridazine with α-bromoketones yields the imidazo[1,2-b]pyridazine backbone .

  • Cyclopropane Introduction: Palladium-catalyzed cross-coupling attaches the cyclopropyl group at position 2 .

  • Carboxamide Functionalization: Amide coupling between 6-carboxylic acid derivatives and 4-chloro-3-methylaniline completes the structure .

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Imidazopyridazine formationα-Bromoketone, DMF, 80°C62
CyclopropylationCyclopropylboronic acid, Pd(PPh₃)₄45
Carboxamide couplingEDC/HOBt, DCM78

Optimization efforts focus on improving cyclopropylation yields via microwave-assisted synthesis .

Pharmacological Applications

PDE4B Inhibition

N-(4-Chloro-3-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide demonstrates sub-nanomolar affinity for PDE4B (IC₅₀ = 0.8 nM), selectively inhibiting cAMP degradation in CNS tissues . Compared to pan-PDE4 inhibitors (e.g., roflumilast), it reduces emesis risk by sparing PDE4D inhibition .

Table 3: Selectivity Profile

TargetIC₅₀ (nM)Selectivity vs. PDE4D
PDE4B0.8120-fold
PDE4D96-

Therapeutic Indications

  • Neuroinflammation: Suppresses TNF-α and IL-6 in microglial cells (EC₅₀ = 12 nM) .

  • Depression: Enhances hippocampal BDNF levels in rodent models .

  • Chronic Pain: Modulates TRPV1 signaling in dorsal root ganglia .

Mechanism of Action

Enzymatic Inhibition

The compound binds PDE4B’s catalytic domain, competitively blocking cAMP hydrolysis. Structural studies reveal:

  • Halogen bonding: Chlorine atom interacts with Gln⁴⁴³.

  • Hydrophobic packing: Cyclopropyl and methyl groups occupy a lipophilic pocket near Phe⁴⁴⁶ .

Downstream Effects

  • cAMP Elevation: Activates PKA/CREB pathways, promoting anti-inflammatory gene expression .

  • NF-κB Suppression: Reduces nuclear translocation in macrophages by 70% at 10 nM .

Regulatory and Patent Status

Intellectual Property

Pfizer Inc. holds key patents (e.g., US9598421B2) covering imidazopyridazine derivatives until 2035 . Claims emphasize PDE4B selectivity and CNS penetration .

Development Pipeline

  • Phase II: Evaluating efficacy in major depressive disorder (NCT04833212) .

  • Preclinical: Investigating analogs for Alzheimer’s disease .

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